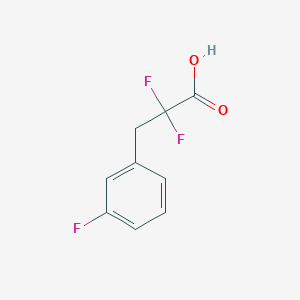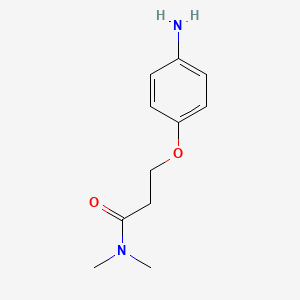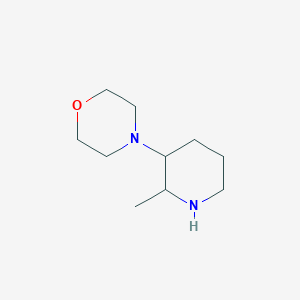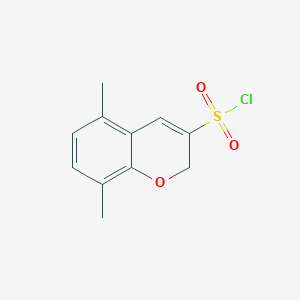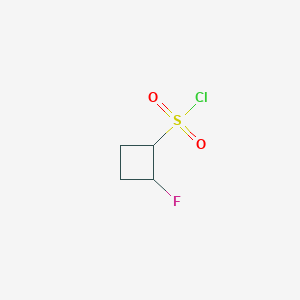
2-Fluorocyclobutane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluorocyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C₄H₆ClFO₂S. It is a sulfonyl chloride derivative, which is a class of compounds widely used in organic synthesis due to their reactivity and versatility. This compound is particularly interesting due to the presence of both a fluorine atom and a sulfonyl chloride group, which impart unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorocyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane derivatives with sulfonyl chloride reagents. One common method is the chlorination of cyclobutane-1-sulfonyl fluoride using thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides, including this compound, often employs continuous flow processes. These methods offer better control over reaction parameters, improved safety, and higher yields. For example, a continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been developed .
化学反応の分析
Types of Reactions
2-Fluorocyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, acetonitrile
Catalysts: Metal halides like FeBr₃, AlCl₃, ZnCl₂ for electrophilic substitution
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonyl Derivatives: Formed by reaction with thiols
科学的研究の応用
2-Fluorocyclobutane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Chemical Biology: Employed in the development of bioactive molecules and probes.
Drug Discovery: Utilized in the synthesis of potential pharmaceutical compounds.
Materials Science: Used in the preparation of functional materials with unique properties.
作用機序
The mechanism of action of 2-Fluorocyclobutane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives. The presence of the fluorine atom can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions .
類似化合物との比較
Similar Compounds
- Cyclobutane-1-sulfonyl chloride
- 2-Fluorocyclobutane-1-sulfonyl fluoride
- Cyclobutane-1-sulfonyl fluoride
Uniqueness
2-Fluorocyclobutane-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group. This combination imparts distinct reactivity and stability compared to other sulfonyl chlorides and fluorinated compounds. The fluorine atom can enhance the compound’s electrophilicity and influence its interactions with nucleophiles, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C4H6ClFO2S |
|---|---|
分子量 |
172.61 g/mol |
IUPAC名 |
2-fluorocyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H6ClFO2S/c5-9(7,8)4-2-1-3(4)6/h3-4H,1-2H2 |
InChIキー |
MBCWYXRUYHCUIL-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1F)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


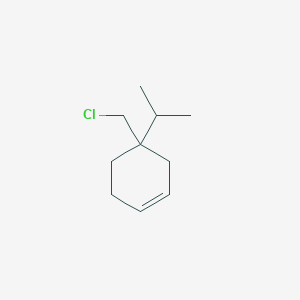
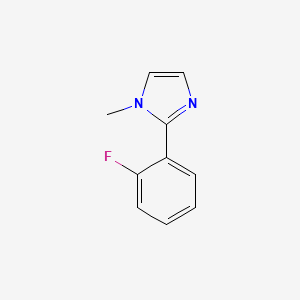
![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13188548.png)
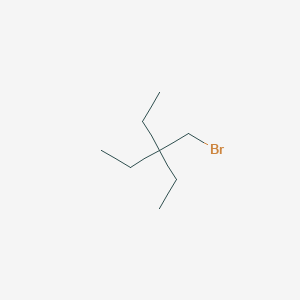
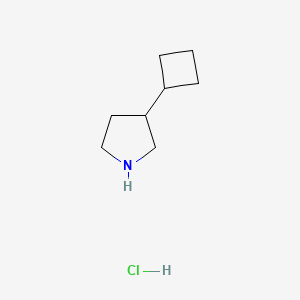
![Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13188561.png)
